molecular formula C20H31NO4 B10799829 (2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid;methane;hydrate

(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid;methane;hydrate

Cat. No.: B10799829
M. Wt: 349.5 g/mol
InChI Key: BOIRRZGJQKDLRB-ZKSXZVJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-21403 calcium hydrate involves several steps. One of the key steps is the reaction of 2(S)-benzylsuccinic acid 1-benzyl monoester with cis-perhydroisoindole using isobutyl chloroformate and NMM in THF to form the succinamic ester. This ester is then hydrogenated with hydrogen over palladium on carbon in ethanol to yield succinamic acid, which is subsequently converted into its calcium salt .

Industrial Production Methods

Industrial production of S-21403 calcium hydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The calcium salt formation is a crucial step in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

S-21403 calcium hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of S-21403 calcium hydrate include isobutyl chloroformate, NMM, and palladium on carbon. The reactions are typically carried out in solvents such as THF and ethanol under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from the reactions of S-21403 calcium hydrate include succinamic acid and its calcium salt. These products are crucial intermediates in the synthesis of the final compound .

Scientific Research Applications

S-21403 calcium hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the mechanisms of ATP-sensitive potassium channels.

    Biology: It is used to investigate the role of potassium channels in cellular processes.

    Medicine: It is used in the development of new treatments for type 2 diabetes.

    Industry: It is used in the production of blood glucose-lowering drugs

Mechanism of Action

S-21403 calcium hydrate exerts its effects by inhibiting ATP-sensitive potassium channels in pancreatic beta-cells. This inhibition leads to the closure of these channels, resulting in the depolarization of the cell membrane and the subsequent release of insulin. The compound shows high specificity for the Kir6.2/SUR1 complex, which is the pancreatic beta-cell KATP channel .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-21403 calcium hydrate include:

    Repaglinide: Another meglitinide class drug used for the treatment of type 2 diabetes.

    Nateglinide: A drug that also stimulates insulin secretion by closing ATP-sensitive potassium channels.

Uniqueness

S-21403 calcium hydrate is unique due to its high specificity for the Kir6.2/SUR1 complex and its rapid onset and short duration of action. This makes it particularly effective in controlling postprandial blood glucose levels .

Properties

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid;methane;hydrate

InChI

InChI=1S/C19H25NO3.CH4.H2O/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);1H4;1H2/t15-,16+,17-;;/m0../s1

InChI Key

BOIRRZGJQKDLRB-ZKSXZVJESA-N

Isomeric SMILES

C.C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O.O

Canonical SMILES

C.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O

Origin of Product

United States

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